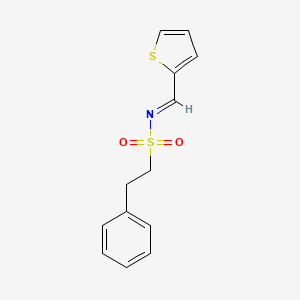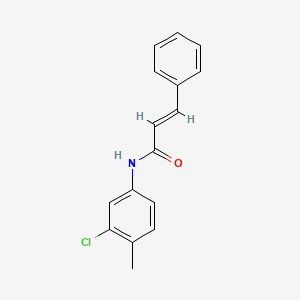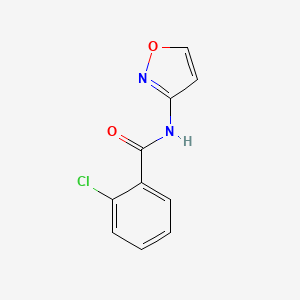
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide, also known as PTES, is a sulfonamide compound that has been widely used in scientific research. PTES is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
作用机制
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide inhibits CAIX by binding to its active site and blocking its catalytic activity. CAIX is involved in regulating the pH of cancer cells, which is important for their survival and growth. Inhibition of CAIX by 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide disrupts this pH regulation, leading to a decrease in tumor cell viability and proliferation.
Biochemical and Physiological Effects
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CAIX, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce tumor cell migration and invasion.
实验室实验的优点和局限性
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of CAIX, making it a useful tool for studying the role of this enzyme in cancer. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide is also relatively stable and easy to synthesize, making it a cost-effective reagent for research. However, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide. One area of interest is the development of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the combination of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide in animal models before moving on to clinical trials in humans.
Conclusion
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide (2-phenyl-N-(2-thienylmethylene)ethanesulfonamide) is a promising compound for cancer research due to its potent inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to have a number of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell migration and invasion. While 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has some limitations as a research tool, it holds great promise for the development of new cancer therapies.
合成方法
The synthesis of 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide involves the reaction of 2-thienylmethylene-2-aminopropane-1-sulfonic acid with benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization.
科学研究应用
2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been extensively studied for its potential as a therapeutic agent for cancer. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 2-phenyl-N-(2-thienylmethylene)ethanesulfonamide has been shown to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(NE)-2-phenyl-N-(thiophen-2-ylmethylidene)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,14-11-13-7-4-9-17-13)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYVFNCSUKKKF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(thiophen-2-yl)methylidene]ethane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)


![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)